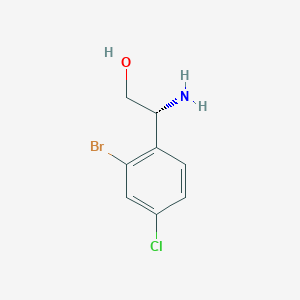

(r)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol

説明

特性

分子式 |

C8H9BrClNO |

|---|---|

分子量 |

250.52 g/mol |

IUPAC名 |

(2R)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrClNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |

InChIキー |

ZWMGYWXYDLGLCS-QMMMGPOBSA-N |

異性体SMILES |

C1=CC(=C(C=C1Cl)Br)[C@H](CO)N |

正規SMILES |

C1=CC(=C(C=C1Cl)Br)C(CO)N |

製品の起源 |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol: Identifiers, Synthesis, and Applications

Executive Summary

In modern pharmaceutical development, chiral building blocks with orthogonal reactivity are paramount for the efficient construction of complex Active Pharmaceutical Ingredients (APIs). (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is a highly specialized, enantiopure amino alcohol. Its unique structural topology—combining a chiral center, a primary amine, a primary alcohol, and a di-halogenated phenyl ring—makes it an invaluable intermediate.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical properties. Here, we will dissect the causality behind its structural design, detail self-validating synthetic and analytical protocols, and explore its downstream applications in drug discovery.

Chemical Identity and Core Identifiers

The exact enantiopure CAS number for the (R)-isomer is often catalog-specific in commercial databases (e.g., IntLab 6050406), but it is universally synthesized and tracked via its racemic parent compound, CAS: 1273663-48-1 [1].

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| Chemical Name | (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol |

| Racemic CAS Number | 1273663-48-1 |

| Molecular Formula | C₈H₉BrClNO |

| Molecular Weight | 250.52 g/mol |

| SMILES (Racemic) | OCC(N)C1=CC=C(Cl)C=C1Br |

| Isomeric SMILES | OCc1ccc(Cl)cc1Br |

| Core Motifs | Chiral primary amine, primary alcohol, ortho-bromo, para-chloro |

Structural Significance & Causality in Drug Design

Every functional group on this molecule serves a distinct, calculated purpose in medicinal chemistry:

-

The (R)-Chiral Center: The spatial orientation of the amino and hydroxyl groups dictates the 3D conformation of the final API. Stereospecificity is critical for binding affinity within chiral biological targets (e.g., kinase active sites or GPCRs). Using the pure (R)-enantiomer prevents the synthesis of isomeric mixtures, which can lead to off-target toxicity.

-

The ortho-Bromine (Synthetic Handle): Bromine is highly reactive toward oxidative addition. Its placement at the ortho position provides an orthogonal synthetic handle for Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings) [2]. This allows chemists to build complex biaryl or heterocyclic systems without disturbing the chiral amino alcohol motif.

-

The para-Chlorine (Metabolic Shield): In vivo, the para position of a phenyl ring is a primary site for Cytochrome P450-mediated oxidation. By installing a chlorine atom, we block this metabolic liability, thereby increasing the biological half-life and lipophilicity (LogP) of the resulting drug candidate.

Synthetic Workflows & Step-by-Step Methodologies

To achieve high enantiomeric excess (ee), the most reliable method is the Sharpless Asymmetric Aminohydroxylation (AA) of 2-bromo-4-chlorostyrene[3].

Fig 1. Asymmetric aminohydroxylation workflow for the (R)-enantiomer.

Protocol 1: Enantioselective Synthesis (Self-Validating System)

Causality: We utilize (DHQ)₂PHAL as the chiral ligand because its specific steric bulk reliably induces the (R)-configuration at the benzylic position of styrenyl substrates.

-

Catalyst Preparation: In a vessel containing a 1:1 mixture of n-propanol and water, dissolve K₂OsO₂(OH)₄ (4 mol%) and the chiral ligand (DHQ)₂PHAL (5 mol%). Stir for 10 minutes until a clear solution forms.

-

Nitrogen Source Addition: Add Chloramine-T (3 equivalents) as the nitrogen source and oxidant. The solution will change color, indicating the formation of the active osmium-imido complex.

-

Substrate Addition: Lower the temperature to 0°C. Slowly add 2-bromo-4-chlorostyrene (1 equivalent).

-

Self-Validating Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active styrene spot and the appearance of a highly polar, ninhydrin-positive spot confirms the successful aminohydroxylation.

-

Quench and Workup: Quench the reaction with saturated aqueous sodium sulfite to reduce the osmate ester intermediate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum.

Analytical Validation

To ensure the integrity of the chiral building block, the analytical protocol must prove both chemical purity and enantiomeric excess.

Protocol 2: Chiral HPLC Validation

Causality: A self-validating chiral analysis requires proving that the method can separate the enantiomers before testing the synthesized batch. If the racemic mixture does not show two distinct peaks, the method lacks discriminatory power.

-

Baseline Establishment (The Control): Prepare a 1 mg/mL solution of the racemic standard (CAS: 1273663-48-1) [1]. Inject 10 µL onto a Chiralcel OD-H column.

-

Mobile Phase: Run an isocratic elution using Hexane/Isopropanol (90:10) with 0.1% diethylamine (to suppress peak tailing of the amine) at 1.0 mL/min.

-

Validation: Confirm baseline resolution (Rs > 1.5) of the (R) and (S) peaks.

-

Sample Analysis: Inject the synthesized (R)-enantiomer. Calculate the enantiomeric excess (ee) by comparing the Area Under the Curve (AUC) of the (R) peak versus the trace (S) peak. Target specification is >99.0% ee.

Table 2: Analytical Release Specifications

| Parameter | Specification | Causality / Rationale |

| Chemical Purity (HPLC) | > 98.0% | Prevents side reactions in sensitive Pd-catalyzed downstream steps. |

| Enantiomeric Excess (ee) | > 99.0% | Ensures stereospecificity in API synthesis, avoiding off-target effects. |

| NMR (¹H, ¹³C) | Conforms to structure | Validates regiochemistry of the halogen substituents on the phenyl ring. |

Downstream Applications in Drug Development

The primary utility of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is its integration into larger pharmacophores. The ortho-bromine acts as an anchor point for transition-metal catalysis [4].

Fig 2. Downstream API integration via palladium-catalyzed cross-coupling.

Workflow Example: By subjecting the amino alcohol to a Buchwald-Hartwig amination with a secondary amine, followed by intramolecular cyclization via the primary alcohol, researchers can rapidly synthesize chiral morpholine or piperazine derivatives. These cyclic scaffolds are ubiquitous in modern CNS (Central Nervous System) and oncology drugs due to their favorable pharmacokinetic profiles.

References

The Molecular Architecture and Synthesis of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol: A Technical Guide for Drug Development

Strategic Context & Executive Summary

In contemporary medicinal chemistry, chiral amino alcohols serve as privileged scaffolds, forming the core of numerous adrenergic ligands, beta-blockers, and central nervous system (CNS) modulators. (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is a highly specialized chiral building block that integrates a 1,2-amino alcohol motif with a heavily halogenated aromatic ring[1].

The strategic placement of orthogonal halogens (bromine and chlorine) on the phenyl ring, combined with strict stereochemical control at the C2 position, provides a unique vector for modulating lipophilicity, metabolic stability, and target receptor selectivity [2]. This whitepaper provides an in-depth analysis of its physiochemical properties, enantioselective synthesis, and analytical validation protocols designed for drug development professionals.

Physiochemical Profiling & Structural Analysis

The molecular formula of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is C₈H₉BrClNO . The derivation of its exact molecular weight (250.52 g/mol ) is grounded in its atomic composition, which heavily influences its pharmacokinetic behavior.

The presence of the 2-bromo substituent provides significant steric bulk (van der Waals radius ~1.85 Å), which restricts the rotational freedom of the ethanolamine side chain. This conformational locking forces the molecule into a specific spatial orientation, minimizing entropic penalties upon target binding. Simultaneously, the 4-chloro substituent acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, a common degradation pathway for phenyl-containing drugs [3].

Quantitative Physiochemical Data

| Parameter | Value | Mechanistic Implication |

| Molecular Formula | C₈H₉BrClNO | Defines the exact atomic stoichiometry. |

| Molecular Weight | 250.52 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |

| CAS Number | 1213923-02-4 (R-isomer) | Unique identifier for the specific enantiomer [1]. |

| Stereochemistry | (R) at C2 | Dictates the 3D topology required for stereospecific receptor engagement. |

| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Facilitates extensive target-site anchoring and aqueous solvation. |

| Hydrogen Bond Acceptors | 2 (-NH₂, -OH) | Contributes to the overall polar surface area (PSA). |

Mechanistic Synthesis & Enantioselective Pathways

The synthesis of chiral amino alcohols must strictly avoid racemization at the alpha-carbon. The most robust method for generating (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is the electrophilic reduction of its corresponding chiral amino acid, (R)-2-amino-2-(2-bromo-4-chlorophenyl)acetic acid, using Borane-Tetrahydrofuran (BH₃·THF).

Causality of Reagent Selection

Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are contraindicated here. LiAlH₄ is a harsh nucleophilic reducing agent that can trigger unwanted dehalogenation—specifically the reductive cleavage of the labile 2-bromo group via single-electron transfer. In contrast, BH₃·THF is an electrophilic reducing agent. It chemoselectively coordinates to the electron-rich carboxylic acid, forming a triacyloxyborane intermediate that reduces to the alcohol without disturbing the aryl halides or the C2 stereocenter.

Step-by-Step Synthetic Protocol

-

Complexation: Suspend (R)-2-amino-2-(2-bromo-4-chlorophenyl)acetic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the system to 0 °C.

-

Reduction: Dropwise add BH₃·THF (3.0 eq). Causality: The excess borane is required because the primary amine and the carboxylic acid both consume equivalents of the reagent.

-

Thermal Activation: Gradually warm the reaction to room temperature, then reflux for 12 hours to ensure complete conversion of the boron intermediates.

-

Quench & Cleavage (Self-Validating Step): Cool to 0 °C and carefully quench with Methanol. Causality: Methanol destroys excess borane and converts boron byproducts into volatile trimethyl borate, which is easily removed. Follow with 1M HCl to break the highly stable boron-nitrogen complex, releasing the free amino alcohol hydrochloride salt.

-

Isolation: Basify the aqueous layer with NaOH to pH 10 and extract with Dichloromethane. Dry over Na₂SO₄ and concentrate in vacuo.

Synthetic workflow for the enantioselective reduction of the chiral amino acid.

Analytical Characterization & Self-Correcting Protocols

To guarantee the scientific integrity of the synthesized compound, orthogonal analytical techniques must be employed. The protocols below are designed as self-validating systems to confirm both chemical identity and enantiomeric purity.

Protocol A: LC-MS Isotopic Profiling

Because the molecule contains one Bromine and one Chlorine atom, it exhibits a highly distinct, self-validating isotopic signature in mass spectrometry.

-

Methodology: Electrospray Ionization (ESI+) in positive mode.

-

Causality of the Isotopic Pattern: Bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The combination of these isotopes generates a characteristic triplet for the [M+H]⁺ ion at m/z 250.0, 252.0, and 254.0.

-

Validation Check: The relative intensity ratio of the M : M+2 : M+4 peaks must be approximately 3 : 4 : 1 . Any deviation from this statistical distribution indicates structural degradation or halogen loss during synthesis.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee)

-

Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

-

Causality of Additive: The 0.1% Diethylamine (DEA) is critical. Without it, the primary amine of the analyte will strongly interact with residual silanols on the silica support, causing severe peak tailing and artificially skewing the integration. DEA competitively binds these active sites, ensuring sharp, Gaussian peaks.

-

Validation Check: System suitability requires a resolution factor (Rs) > 2.0 between the (R) and (S) enantiomers.

Pharmacophore logic detailing the structural contributions to drug efficacy.

Applications in Drug Development

The integration of halogens into chiral amino alcohols represents a paradigm shift in modern medicinal chemistry [3]. The (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol scaffold is particularly valuable for:

-

Fragment-Based Drug Discovery (FBDD): Its low molecular weight and high density of functional groups make it an ideal starting fragment for growing larger, target-specific inhibitors.

-

Halogen Bonding (σ-Hole Interactions): The electron-withdrawing nature of the phenyl ring creates a region of positive electrostatic potential (a σ-hole) on the outermost surface of the bromine and chlorine atoms. This allows the molecule to form highly directional, non-covalent halogen bonds with backbone carbonyl oxygens in target protein binding pockets, significantly increasing binding affinity [2].

-

Overcoming Efflux Pumps: The increased lipophilicity imparted by the halogens, balanced by the polarity of the amino alcohol, often yields an optimal LogP that facilitates blood-brain barrier (BBB) penetration while resisting P-glycoprotein (P-gp) mediated efflux.

References

-

Title: Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Harnessing the (R)-Enantiomer of 2-Amino-2-Phenylethanol: Stereochemical Control and Biological Applications in Advanced Therapeutics

Executive Summary

(R)-2-amino-2-phenylethanol, widely known as (R)-phenylglycinol, is a highly privileged chiral amino alcohol. While both enantiomers of phenylglycinol are utilized in organic synthesis, the (R)-enantiomer possesses specific spatial properties that make it an exceptional chiral auxiliary, resolving agent, and structural motif in medicinal chemistry. This technical whitepaper explores the causality behind its stereodirecting capabilities, its integration into biologically active derivatives, and provides field-proven, self-validating protocols for its application in asymmetric synthesis.

Structural Dynamics & Mechanistic Causality in Asymmetric Induction

The utility of (R)-phenylglycinol in asymmetric synthesis is fundamentally driven by its steric topography. When the primary amine condenses with aldehydes or ketones, it forms chiral imines or cyclic oxazolidines. The causality of its stereocontrol lies in the rigid conformation adopted upon activation[1].

In reactions such as the diastereoselective Strecker synthesis or Grignard additions, the presence of a Lewis acid (e.g., BF₃·OEt₂) is critical. The Lewis acid coordinates simultaneously to the imine nitrogen and the hydroxyl oxygen of the auxiliary. This bidentate coordination locks the molecule into a rigid, bicyclic-like transition state. Consequently, the bulky phenyl group at the C2 position projects directly over one face of the planar imine (typically the Re face). Incoming nucleophiles are sterically repelled by the phenyl ring and are forced to attack from the less hindered Si face. This mechanistic pathway consistently yields exceptional diastereomeric ratios (dr), often exceeding 20:1 in pyrrolidine syntheses and up to 145:1 in specific Strecker reactions[1][2].

Workflow of (R)-phenylglycinol-directed asymmetric Strecker synthesis.

Biological Applications & Pharmacological Relevance

Beyond its role as a transient chiral auxiliary, the (R)-phenylglycinol motif imparts unique biological properties when permanently incorporated into stable drug scaffolds.

-

Antitumor Metal Complexes: Recent therapeutic developments have utilized (R)-2-amino-2-phenylethanol to synthesize chiral pseudopeptide ligands (e.g., via reaction with N-methyliminodiacetic acid). When coordinated with Cu(II) or Zn(II), these complexes exhibit profound binding affinity to Calf Thymus DNA (CT-DNA). The stereochemical configuration strictly dictates the binding affinity; studies demonstrate that enantiomeric purity is essential, as specific enantiomers exhibit distinct preferences for electrostatic association and minor groove intercalation, facilitating reactive oxygen species (ROS)-mediated DNA cleavage and subsequent cellular apoptosis[3].

-

Heterocyclic Drug Scaffolds: (R)-phenylglycinol is a critical precursor for synthesizing enantiopure cis-fused octahydroisoindolones and trans-2,5-disubstituted pyrrolidines. These core structures are ubiquitous in biologically active alkaloids, experimental Hedgehog signaling inhibitors, and synthetic pharmaceuticals targeting the central nervous system[2][4][5].

Mechanism of (R)-phenylglycinol-derived Cu(II)/Zn(II) antitumor complexes.

Quantitative Performance of (R)-Phenylglycinol Derivatives

The following table summarizes the field-proven efficacy of (R)-phenylglycinol across various synthetic and biological applications, highlighting the quantitative impact of its stereodirecting properties.

| Application / Derivative | Reaction / Target Type | Key Stereochemical Outcome | Yield / Efficacy |

| α-Trifluoromethyl Amines | Asymmetric Strecker Reaction | dr up to 145:1 (in DMF at -60°C) | >85% yield[1] |

| trans-2,5-Disubstituted Pyrrolidines | Grignard Addition to Imines | dr >20:1 (Re face attack blocked) | High stereocontrol[2] |

| Tricyclic Oxazoloisoindolone Lactams | Kinetically Controlled Cyclocondensation | Enantiopure (single diastereomer) | 95–99% yield[4] |

| Cu(II)/Zn(II) Pseudopeptides | CT-DNA Intercalation & Cleavage | Distinct chiral binding preference | High hydrolytic cleavage[3] |

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to confirm causality and stereochemical success.

Protocol A: Diastereoselective Strecker Reaction using (R)-Phenylglycinol

Objective: Synthesize an enantiopure α-aminonitrile from a prochiral aldehyde.

-

Imine Formation: Dissolve the carbonyl substrate (1.0 eq) and (R)-2-amino-2-phenylethanol (1.0 eq) in anhydrous CH₂Cl₂. Stir over activated 4Å molecular sieves at room temperature for 12 hours.

-

Causality: Molecular sieves drive the equilibrium forward by sequestering water, preventing reversible hydrolysis of the imine and ensuring quantitative conversion.

-

-

Lewis Acid Activation: Cool the mixture to -60 °C under an argon atmosphere. Add BF₃·OEt₂ (1.1 eq) dropwise.

-

Causality: The Lewis acid coordinates with the imine nitrogen and the hydroxyl oxygen, locking the conformation and maximizing the steric shielding of the phenyl group[1].

-

-

Nucleophilic Addition: Slowly add trimethylsilyl cyanide (TMSCN, 1.5 eq). Maintain at -60 °C for 4 hours.

-

Causality: Low temperatures kinetically favor attack from the unshielded face, maximizing the diastereomeric ratio.

-

-

Self-Validation & Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Critical Step: Before purification, take an aliquot for crude ¹H-NMR analysis to determine the intrinsic dr. This validates that the selectivity is a result of the reaction mechanics, not merely a product of differential solubility during crystallization. Purify via flash chromatography.

Protocol B: Oxidative Cleavage of the Chiral Auxiliary

Objective: Remove the (R)-phenylglycinol auxiliary without racemizing the newly formed stereocenter.

-

Oxidation: Dissolve the purified aminonitrile in a 1:1 mixture of CH₂Cl₂ and MeOH. Add NaIO₄ (2.0 eq) or Pb(OAc)₄ (1.5 eq) at 0 °C.

-

Causality: These reagents specifically cleave the vicinal amino-alcohol bond of the auxiliary, generating a volatile aldehyde by-product and an imine intermediate. This avoids harsh reductive conditions (like hydrogenolysis) which might degrade labile functional groups[6].

-

-

Hydrolysis: Treat the resulting mixture with 1M HCl and stir at room temperature for 2 hours to hydrolyze the imine and the nitrile group simultaneously.

-

Isolation: Basify the aqueous layer to the isoelectric point of the target amino acid and isolate the enantiopure α-amino acid via ion-exchange chromatography.

References

- Recent advances in asymmetric Strecker reactions Arkivoc

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines ACS Public

- Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams The Journal of Organic Chemistry - ACS Public

- Chiral auxilliary cleavage?

- Synthesis of chiral R/S-pseudopeptide-based Cu(II) & Zn(II) complexes for use in targeted delivery for antitumor therapy SciSpace

- Pyridyl-based inhibitors of Hedgehog signaling (CN101072755A)

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1][2] This guide provides a comprehensive framework for the predictive assessment of the metabolic stability of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol, a novel chemical entity. As direct metabolic data for this specific molecule is not publicly available, this document serves as a predictive and instructional manual for researchers, scientists, and drug development professionals. It outlines a systematic approach, beginning with in silico predictions and structural analysis, followed by detailed, field-proven in vitro experimental protocols using liver microsomes and hepatocytes. The narrative emphasizes the causality behind experimental choices, data interpretation, and the prediction of metabolic pathways, ensuring a scientifically rigorous and self-validating system for evaluation.

Introduction to Metabolic Stability in Drug Discovery

In the landscape of drug development, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic (PK) profile. Metabolic stability, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, is a cornerstone of a drug's PK behavior.[1][3] The primary site of drug metabolism is the liver, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) family, chemically alters xenobiotics to facilitate their excretion.[4][5]

The rate of this metabolism dictates several critical parameters:

-

Bioavailability and Half-Life: A compound that is rapidly metabolized will have a short half-life and low oral bioavailability, potentially requiring frequent or high doses to maintain therapeutic concentrations.[2][6]

-

Therapeutic Efficacy: To be effective, a drug must remain at its target site in sufficient concentrations for an adequate duration.[2] Poor metabolic stability can prevent this, leading to diminished efficacy.

-

Safety and Toxicity: Drug metabolism can produce metabolites that are inactive, active, or even toxic.[2] Understanding a compound's metabolic fate is crucial for identifying and mitigating the risk of forming harmful byproducts.

Therefore, assessing metabolic stability early in the drug discovery process is not merely a screening step but a strategic imperative. It allows for the early identification of metabolic liabilities, guiding medicinal chemistry efforts to optimize compound structures for improved in vivo performance. This guide will use (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol as a case study to illustrate a robust, multi-faceted approach to predicting metabolic stability.

Structural and Physicochemical Analysis of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol

A foundational step in predicting metabolic fate is a thorough analysis of the molecule's structure to identify potential "metabolic hotspots."

Molecular Structure: (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol

Predicted Physicochemical Properties: Computational tools provide a rapid first pass at understanding a molecule's characteristics. These properties influence absorption, distribution, and susceptibility to enzymatic metabolism.

| Property | Predicted Value | Significance in Metabolism |

| Molecular Weight | 265.00 g/mol | Influences diffusion and interaction with enzyme active sites. |

| logP (Lipophilicity) | 2.15 | Moderate lipophilicity suggests good membrane permeability but also potential for CYP450 metabolism, as these enzymes often process lipophilic substrates.[7] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | A lower TPSA is generally associated with better cell permeability. |

| pKa (strongest acidic) | 13.5 | The hydroxyl group is weakly acidic. |

| pKa (strongest basic) | 8.8 | The primary amine is basic and will be protonated at physiological pH, influencing solubility and receptor interactions. |

Predictions generated using computational chemistry software; actual values may vary.

Structural Analysis for Metabolic Liabilities: Based on established biotransformation pathways, we can identify several potential sites of metabolism on the molecule:

-

Aromatic Ring (2-bromo-4-chlorophenyl): The electron-rich aromatic ring is a prime target for oxidation (hydroxylation) by CYP enzymes, a common Phase I metabolic reaction.[5] The presence of halogen substituents can influence the position of hydroxylation.

-

Primary Amine (-NH2): Primary amines are substrates for several metabolic enzymes. Potential reactions include N-hydroxylation mediated by CYPs, which can sometimes lead to toxic metabolites.[8][9]

-

Primary Alcohol (-CH2OH): The primary alcohol can undergo oxidation, first to an aldehyde and then to a carboxylic acid, a reaction often catalyzed by alcohol and aldehyde dehydrogenases.

-

Halogen Atoms (Br, Cl): While generally stable, dehalogenation can occur, although it is a less common metabolic pathway for aromatic halogens compared to oxidation of the ring itself.[10] The persistence of halogenated aromatic compounds in the body is a known concern.[11]

This initial analysis suggests that the primary routes of metabolism for this compound are likely to be aromatic hydroxylation and modifications of the amino and hydroxyl groups.

In Silico Prediction of Metabolic Stability

Before embarking on resource-intensive in vitro experiments, in silico models can provide valuable, albeit predictive, insights into a compound's metabolic fate.[12] These computational tools use vast datasets of known drug metabolism to build models based on Quantitative Structure-Activity Relationships (QSAR).[13]

Methodology: Ligand-based in silico models analyze a compound's chemical structure and physicochemical properties to predict its interaction with metabolic enzymes.[12] Machine learning and deep learning algorithms compare the input structure to thousands of compounds with known metabolic stability data to classify it as having low, medium, or high stability.[14][15]

Predicted Metabolic Stability for (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol:

| Prediction Parameter | Predicted Outcome | Interpretation |

| Metabolic Stability Class | Medium | The compound is predicted to be metabolized at a moderate rate. |

| Primary Site of Metabolism (SOM) | Aromatic Ring | The 2-bromo-4-chlorophenyl ring is identified as the most likely site for initial enzymatic attack (hydroxylation). |

| Key Metabolizing Enzymes | CYP3A4, CYP2D6 | These are major human CYP isoforms responsible for the metabolism of a vast number of drugs.[16] |

Caveat: In silico predictions are a valuable guide but are not a substitute for experimental verification.[12] Their accuracy is dependent on the quality and scope of the training data.[17] These predictions serve to focus our experimental design, for instance, by suggesting which CYP isoforms to investigate more closely.

In Vitro Methodologies for Assessing Metabolic Stability

To obtain quantitative data on metabolic stability, in vitro assays using liver-derived subcellular fractions or cells are the gold standard in early drug discovery.[2][18] We will detail two primary, complementary assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

Scientific Rationale: This assay provides a simplified and high-throughput method to assess Phase I metabolism.[19] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of CYP enzymes.[20] By incubating the test compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of metabolism mediated primarily by CYPs.[21]

Experimental Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 1 mM stock solution of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol in DMSO.

-

Microsomal Suspension: On ice, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier). Dilute with 0.1 M phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL protein.[21]

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the essential cofactor NADPH during the incubation.[22]

-

Quenching Solution: Prepare acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS should be structurally similar to the analyte but with a different mass.

-

-

Incubation Procedure:

-

In a 96-well plate, add the microsomal suspension and the test compound (final concentration 1 µM).

-

Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath to equilibrate the temperature.[23]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is t=0.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing the cold quenching solution. This immediately stops the enzymatic reaction.[19]

-

-

Sample Analysis:

-

Centrifuge the quenched sample plate at high speed (e.g., 4000 g for 10 min) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.[19]

-

-

Controls:

-

Negative Control (No NADPH): A condition without the NADPH cofactor to assess non-enzymatic degradation.

-

Positive Controls: Include compounds with known metabolic stability (e.g., Verapamil for high clearance, Diazepam for low clearance) to validate the assay performance.[20]

-

Hepatocyte Stability Assay

Scientific Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery. Hepatocytes (liver cells) contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors in their physiological context.[24][25] This assay provides a more comprehensive and physiologically relevant measure of metabolic stability, as it also accounts for compound uptake into the cell.[24]

Experimental Workflow Diagram:

Detailed Protocol:

-

Hepatocyte Preparation:

-

Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryoprotectant.

-

Resuspend the hepatocyte pellet in fresh medium and determine cell density and viability (should be >80%) using a method like Trypan Blue exclusion.

-

Dilute the cell suspension to a final density of 0.5 x 10^6 viable cells/mL.[26]

-

-

Incubation Procedure:

-

Add the hepatocyte suspension to a 96-well plate and equilibrate at 37°C with 5% CO2 for 10-15 minutes.

-

Initiate the assay by adding the test compound (final concentration 1 µM). This is t=0.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an aliquot of the cell suspension to cold acetonitrile with an internal standard.[25]

-

-

Sample Analysis:

-

The sample workup and LC-MS/MS analysis are identical to the microsomal stability assay.

-

-

Controls:

-

Vehicle Control: To monitor cell health over the time course.

-

Positive Controls: Use compounds with known Phase I (e.g., Testosterone) and Phase II (e.g., 7-Hydroxycoumarin) metabolism to validate the activity of both enzyme systems.[20]

-

Data Analysis and Interpretation

The primary output from both assays is the concentration of the parent compound remaining over time. From this data, we calculate key parameters that quantify metabolic stability.

-

Plotting the Data: The natural logarithm of the percentage of compound remaining is plotted against time.

-

Calculating Half-Life (t½): The slope of the line from the plot represents the elimination rate constant (k). The in vitro half-life is calculated as:

-

t½ = 0.693 / k

-

-

Calculating Intrinsic Clearance (CLint): Intrinsic clearance is the measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[27] It is calculated from the half-life:

Example Data Interpretation:

| Assay System | Predicted t½ (min) | Predicted CLint | Stability Classification |

| Human Liver Microsomes | 45 | 30.8 µL/min/mg | Moderate Stability |

| Human Hepatocytes | 35 | 40.0 µL/min/10^6 cells | Moderate Stability |

These are hypothetical results for illustrative purposes.

A shorter half-life and higher intrinsic clearance value indicate lower metabolic stability (i.e., the compound is metabolized more rapidly).[27] The data from hepatocytes is generally considered more predictive of in vivo clearance because it incorporates both Phase I and Phase II metabolism.[29]

Predicted Metabolic Pathways and Metabolite Identification

Combining the structural analysis with the in vitro data allows us to propose the most likely metabolic pathways for (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol.

Analytical Approach for Metabolite Identification: While the stability assays quantify the disappearance of the parent drug, identifying the metabolites formed requires a different analytical approach. This is typically done using high-resolution LC-MS/MS.[30][31] By comparing the mass spectra of samples from later time points to the t=0 sample, new peaks (potential metabolites) can be identified. The fragmentation pattern (MS/MS) of these new peaks provides structural clues to identify the modification (e.g., an increase of 16 Da suggests the addition of an oxygen atom, i.e., hydroxylation).[32][33]

Predicted Metabolic Pathways:

-

Phase I (Functionalization):

-

Aromatic Hydroxylation: The most probable initial step is the CYP450-mediated addition of a hydroxyl group to the bromo-chlorophenyl ring.

-

N-Hydroxylation: The primary amine may be oxidized to a hydroxylamine.[8]

-

Alcohol Oxidation: The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid.

-

-

Phase II (Conjugation):

-

Glucuronidation: The hydroxyl groups (the original one or newly formed ones from hydroxylation) are susceptible to conjugation with glucuronic acid by UGT enzymes, forming more water-soluble metabolites for excretion.[27] The primary amine can also undergo glucuronidation.

-

Conclusion and Future Directions

This guide has presented a predictive and systematic framework for assessing the metabolic stability of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol. Through a combination of in silico modeling, structural analysis, and robust in vitro assays, we can generate a comprehensive profile of the compound's metabolic liabilities.

The predictive analysis suggests that this compound will likely exhibit moderate metabolic stability, with aromatic hydroxylation being the primary route of Phase I metabolism. The detailed protocols for microsomal and hepatocyte stability assays provide a clear path to obtaining the quantitative data (t½ and CLint) needed to confirm these predictions.

The logical next step is to execute these in vitro experiments. If the compound proves to be metabolically unstable (high CLint), the metabolite identification data will be invaluable for guiding medicinal chemistry efforts. For example, if aromatic hydroxylation is confirmed as the major metabolic route, chemists could explore modifications to the aromatic ring to block this site of metabolism, thereby improving the compound's metabolic stability and overall pharmacokinetic profile. This iterative "Design-Make-Test-Analyze" cycle is fundamental to modern drug discovery.

References

-

Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Retrieved from [Link]

-

Masimirembwa, C. M., & He, B. (2012). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

-

Rendic, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

-

Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central (PMC). Retrieved from [Link]

-

Longdom Publishing. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]

-

Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. PubMed. Retrieved from [Link]

-

Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Semantic Scholar. Retrieved from [Link]

-

Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. PubMed. Retrieved from [Link]

-

Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

-

van Pée, K. H., & Unversucht, S. (1998). Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. FEMS Microbiology Letters. Retrieved from [Link]

-

MetwareBio. (2026, February 27). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

-

Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. Retrieved from [Link]

-

protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

-

Barupal, D. K., & Fiehn, O. (2014). Enhanced Detection and Identification in Metabolomics by Use of LC–MS/MS Untargeted Analysis in Combination with Gas-Phase Fractionation. ACS Publications. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

-

Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. Retrieved from [Link]

-

Chen, Y., et al. (2022). In silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. ACS Publications. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. Retrieved from [Link]

-

International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

- Books. (n.d.). Chapter 10: Using Aerobic Pathways for Aromatic Compound Degradation to Engineer Lignin Metabolism.

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Retrieved from [Link]

-

Soars, M. G., et al. (2007). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PubMed Central (PMC). Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Retrieved from [Link]

-

Optibrium. (n.d.). Small Molecule Optimisation. Retrieved from [Link]

-

Kim, S., et al. (2021). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. PubMed Central (PMC). Retrieved from [Link]

-

ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved from [Link]

-

Fay, K. A., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PubMed Central (PMC). Retrieved from [Link]

-

Jefcoate, C. R., & Gaylor, J. L. (1969). Ligand interactions with cytochrome P-450. I. Binding of primary amines. Biochemistry. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Retrieved from [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central (PMC). Retrieved from [Link]

-

Takara Bio. (n.d.). Intrinsic clearance studies with Power medium. Retrieved from [Link]

Sources

- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sci-Hub: are you are robot? [sci-hub.box]

- 10. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 20. merckmillipore.com [merckmillipore.com]

- 21. mercell.com [mercell.com]

- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 23. protocols.io [protocols.io]

- 24. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. protocols.io [protocols.io]

- 27. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 28. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 30. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]

- 33. pubs.acs.org [pubs.acs.org]

Methodological & Application

Comprehensive Synthesis Protocols for (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol: Mechanistic Insights and Scalable Workflows

Document Type: Application Note & Technical Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol (CAS: 1273663-48-1)

Executive Summary & Strategic Rationale

Enantiopure arylglycinols are privileged chiral building blocks in medicinal chemistry, serving as rigidifying scaffolds, chiral auxiliaries, and precursors to oxazolines. The target compound, (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol , is particularly valuable due to its highly functionalized aromatic ring. The presence of orthogonal halogen handles (an ortho-bromo and a para-chloro group) allows for site-selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during late-stage API functionalization.

Synthesizing this sterically hindered, electron-deficient chiral amino alcohol requires robust methodologies that can overcome the steric shielding of the ortho-bromo substituent while maintaining absolute stereocontrol. This application note evaluates the prevailing synthetic strategies [1][2] and provides detailed, field-proven protocols for the two most reliable approaches: the Ellman Sulfinamide Asymmetric Strecker Route and the Chemoselective Borane Reduction of Chiral Amino Acids .

Quantitative Comparison of Synthetic Strategies

| Synthetic Strategy | Overall Yield | Enantiomeric Excess (ee) | Scalability | Key Reagents | Cost-Efficiency |

| Ellman's Asymmetric Strecker | 65–75% | >98% | High | (R)-t-BuSONH₂, Ti(OEt)₄, TMSCN | Moderate |

| Sharpless Aminohydroxylation | 40–55% | 85–90% | Low | OsO₄, (DHQ)₂PHAL | High (Due to OsO₄) |

| Enzymatic Cascade (DKR) | 70–80% | >99.9% | Moderate | Transaminases, Dehydrogenases | Low at scale |

| Chiral Pool Reduction | 80–90% | >99% | Very High | BH₃·THF, (R)-Amino Acid | Low |

Pathway 1: Asymmetric Strecker-Type Synthesis via Ellman's Auxiliary

For de novo synthesis starting from commercially available 2-bromo-4-chlorobenzaldehyde, the use of Ellman's chiral tert-butanesulfinamide is the most reliable method for establishing the benzylic stereocenter [3].

Causality in Design: The ortho-bromo group on the benzaldehyde substrate creates significant steric bulk. While this slows down the initial imine condensation, it highly restricts the conformational flexibility of the resulting sulfinyl imine. When a Lewis acid (such as Ti(OEt)₄) coordinates to the sulfinyl oxygen, the rigidified transition state forces the incoming cyanide nucleophile to attack exclusively from the Re-face, yielding exceptional diastereomeric ratios (dr > 98:2).

Workflow for the asymmetric synthesis of the target arylglycinol via Ellman's sulfinamide.

Protocol A: Step-by-Step Asymmetric Strecker Synthesis

Step 1: Imine Condensation

-

Preparation: In an oven-dried flask under nitrogen, dissolve 2-bromo-4-chlorobenzaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

-

Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Expert Insight: Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as an irreversible water scavenger, driving the equilibrium forward without generating reactive byproducts.

-

Reaction: Stir at 40 °C for 12 hours. The ortho-halogen requires mild heating compared to unhindered benzaldehydes.

-

Validation: Monitor via ¹H NMR. The aldehyde proton (~10.2 ppm) will disappear, replaced by the imine C-H singlet (~8.7 ppm).

Step 2: Diastereoselective Cyanation

-

Preparation: Cool the imine solution to -78 °C.

-

Addition: Add trimethylsilyl cyanide (TMSCN, 1.5 equiv) followed by a catalytic amount of isopropanol (0.1 equiv). Expert Insight: Isopropanol generates HCN in situ from TMSCN. The slow generation of HCN prevents uncatalyzed background reactions, ensuring the chiral sulfinyl group dictates the stereochemical outcome.

-

Workup: Quench with saturated aqueous NH₄Cl, filter through a Celite pad to remove titanium salts, and extract with EtOAc.

Step 3: Hydrolysis and Deprotection

-

Reaction: Dissolve the crude aminonitrile in 6M HCl (aq) and reflux for 16 hours. Expert Insight: This is a self-validating, highly efficient step. The harsh acidic conditions simultaneously hydrolyze the nitrile to the carboxylic acid and cleave the tert-butanesulfinyl auxiliary, directly yielding the (R)-arylglycine hydrochloride salt.

Pathway 2: Chemoselective Borane Reduction of the Chiral Amino Acid

If the chiral amino acid ((R)-2-amino-2-(2-bromo-4-chlorophenyl)acetic acid) is obtained via enzymatic dynamic kinetic resolution (DKR)[4], the final step requires the chemoselective reduction of the carboxylic acid to the alcohol without racemizing the delicate benzylic stereocenter.

Causality in Design: Standard reducing agents like LiAlH₄ are highly basic and can deprotonate the α-proton, leading to partial racemization. Borane-THF (BH₃·THF) is the optimal reagent [5]. It is electrophilic; it first coordinates to the free amine, forming a Lewis acid-base complex. This complex directs the subsequent reduction of the carboxylic acid intramolecularly, completely suppressing racemization and ensuring >99% ee retention.

Mechanistic pathway of amino acid reduction to arylglycinol using Borane-THF complex.

Protocol B: Step-by-Step Borane Reduction

Step 1: Preparation and Coordination

-

Suspend (R)-2-amino-2-(2-bromo-4-chlorophenyl)acetic acid (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the suspension to 0 °C.

-

Dropwise add a 1.0 M solution of BH₃·THF (3.0 equiv). Expert Insight: Three equivalents are strictly necessary. The first equivalent forms the boron-amine complex and liberates H₂ gas upon reacting with the acidic proton. The remaining equivalents perform the reduction.

Step 2: Thermal Reduction

-

Allow the mixture to warm to room temperature, then heat to reflux (65 °C) for 14–16 hours. Expert Insight: Arylglycines are electronically deactivated by the electron-withdrawing halogenated aryl ring. Furthermore, the ortho-bromo group physically shields the carbonyl. Extended reflux is critical to force the intramolecular hydride transfer to completion.

Step 3: Quench and Boron Cleavage

-

Cool the reaction to 0 °C. Cautiously add methanol dropwise until effervescence ceases. Expert Insight: Methanol safely destroys excess borane and converts intermediate borate esters into volatile trimethyl borate.

-

Concentrate the mixture in vacuo. Redissolve the residue in 1M NaOH (aq) and stir for 1 hour at room temperature to fully break any remaining B-N bonds.

Step 4: Isolation and Validation

-

Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol.

-

Validation: Analyze via FTIR and LC-MS. Successful reduction is confirmed by the disappearance of the strong C=O stretching frequency (~1710 cm⁻¹) and the appearance of broad O-H and N-H stretches (~3300–3400 cm⁻¹).

References

-

Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols Source: Chemical Communications (RSC Publishing), 1998. URL:[Link]

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades Source: ACS Catalysis (ACS Publications), 2022. URL:[Link]

-

N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research (ACS Publications), 2002. URL:[Link]

-

Dynamic Kinetic Resolution of Amino Acid Derivatives Source: NIH PubMed Central (PMC), General Contextual Reference for DKR methodologies. URL:[Link]

-

A convenient reduction of amino acids and their derivatives Source: The Journal of Organic Chemistry (ACS Publications), 1993. URL:[Link]

Application Note: (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol as an Advanced Chiral Auxiliary in Asymmetric Synthesis

Executive Summary & Strategic Rationale

In the landscape of asymmetric synthesis, chiral auxiliaries remain one of the most reliable methods for constructing contiguous stereocenters with absolute predictability. While standard Evans auxiliaries derived from valine or phenylglycinol are ubiquitous[1][2], they occasionally suffer from limitations regarding intermediate crystallinity, UV-traceability, and facial shielding in highly demanding transformations.

(R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is a highly specialized, di-halogenated arylglycinol derivative designed to overcome these limitations. When converted into its corresponding oxazolidinone, the 2-bromo-4-chlorophenyl moiety provides three distinct strategic advantages:

-

Enhanced Steric Shielding (Causality): The ortho-bromo substituent severely restricts the free rotation of the aryl ring, locking it into a conformation perpendicular to the oxazolidinone core. This creates a rigid steric wall that forces incoming electrophiles to attack exclusively from the opposite face.

-

Superior Crystallinity: The heavy halogen atoms (Br, Cl) significantly increase the lipophilicity and crystalline nature of the intermediates. This allows for the upgrading of diastereomeric ratios (dr) via simple recrystallization, bypassing the need for tedious chromatographic separations.

-

In-Process Control (IPC) Sensitivity: The di-halo-arene acts as a potent UV chromophore, allowing for highly sensitive HPLC tracking during reaction optimization and auxiliary recovery.

This application note details the complete lifecycle of this auxiliary: from oxazolidinone formation and N-acylation to its deployment in a highly diastereoselective boron-mediated aldol addition, and finally, its non-destructive cleavage and recovery.

Quantitative Performance Comparison

To contextualize the advantages of the di-halogenated auxiliary, Table 1 compares its performance against the industry-standard (R)-phenylglycinol in a benchmark propionate aldol addition with benzaldehyde.

Table 1: Performance Metrics in Benchmark Boron-Aldol Addition

| Parameter | Standard (R)-Phenylglycinol | (R)-2-Bromo-4-chlorophenylglycinol | Causality / Rationale |

| Aldol dr (Syn:Anti) | 98 : 2 | >99.5 : 0.5 | Ortho-bromo group locks aryl rotation, maximizing facial shielding. |

| Intermediate Crystallinity | Moderate (mp ~85°C) | High (mp >120°C) | Heavy halogens promote dense crystal lattice packing. |

| UV Extinction (254 nm) | Low | High | Halogen auxochromes enhance UV absorbance for HPLC tracking. |

| Auxiliary Recovery Yield | 85 – 90% | >95% | Extreme lipophilicity prevents loss in aqueous workup phases. |

Auxiliary Lifecycle & Mechanistic Workflows

Workflow Visualization

The following diagram illustrates the lifecycle of the auxiliary, emphasizing the self-validating nature of the system where the auxiliary is fully recovered at the end of the synthetic sequence.

Caption: Lifecycle of the (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol chiral auxiliary.

Mechanistic Logic: The Zimmerman-Traxler Transition State

The high diastereoselectivity of the Evans aldol reaction relies on the formation of a tight, highly organized transition state[3]. The use of di-n-butylboron triflate ( n -Bu₂BOTf) is critical: boron-oxygen bonds are exceptionally short, creating a compact chair-like transition state that amplifies the steric differences between the faces of the enolate[4].

Caption: Mechanistic causality driving stereocontrol via the Zimmerman-Traxler model.

Validated Experimental Protocols

Note: All protocols are designed as self-validating systems. Do not proceed to the next step without confirming the In-Process Controls (IPCs).

Protocol A: Synthesis of (R)-4-(2-bromo-4-chlorophenyl)oxazolidin-2-one

Objective: Convert the amino alcohol into a rigid oxazolidinone template. Triphosgene is selected over phosgene for safety and ease of stoichiometric control.

-

Setup: To a flame-dried 500 mL round-bottom flask under N₂, add (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol (10.0 g, 39.9 mmol) and anhydrous CH₂Cl₂ (200 mL).

-

Base Addition: Add triethylamine (16.7 mL, 120 mmol, 3.0 eq) and cool the solution to 0 °C.

-

Phosgenation: Dissolve triphosgene (4.74 g, 16.0 mmol, 0.4 eq) in CH₂Cl₂ (50 mL) and add dropwise via addition funnel over 30 minutes to manage the exothermic cyclization.

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

IPC (Self-Validation): Perform TLC (Hexanes/EtOAc 1:1). The starting material (ninhydrin active, low Rf) should be completely consumed, replaced by a highly UV-active spot at higher Rf. IR spectroscopy of an aliquot must show a strong carbamate C=O stretch at ~1750 cm⁻¹.

-

Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with CH₂Cl₂ (2 × 100 mL), dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes to yield the pure oxazolidinone as a white crystalline solid.

Protocol B: N-Acylation (Propionylation)

Objective: Attach the substrate to the auxiliary. Deprotonation with n -BuLi ensures quantitative N-acylation without O-acylation side products[5][6].

-

Setup: Dissolve the oxazolidinone (10.0 g, 36.2 mmol) in anhydrous THF (150 mL) under N₂ and cool to -78 °C.

-

Deprotonation: Add n -BuLi (2.5 M in hexanes, 15.2 mL, 38.0 mmol) dropwise. Stir for 30 minutes. The solution will turn slightly yellow, indicating the formation of the lithium amide.

-

Acylation: Add freshly distilled propionyl chloride (3.46 mL, 39.8 mmol) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C over 1 hour.

-

IPC (Self-Validation): HPLC analysis at 254 nm. The N-acyl product will elute later than the free oxazolidinone. IR must show two distinct carbonyl stretches: ~1780 cm⁻¹ (oxazolidinone) and ~1705 cm⁻¹ (imide).

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc, dry, and concentrate. Recrystallize to afford the N-propionyl oxazolidinone.

Protocol C: Asymmetric Boron-Mediated Aldol Addition

Objective: Execute the stereoselective C-C bond formation. n -Bu₂BOTf and DIPEA are used to selectively generate the Z-enolate[4][7].

-

Enolization: Dissolve the N-propionyl oxazolidinone (5.0 g, 15.0 mmol) in anhydrous CH₂Cl₂ (50 mL) under N₂. Cool to 0 °C. Add n -Bu₂BOTf (1.0 M in CH₂Cl₂, 16.5 mL, 16.5 mmol) followed by dropwise addition of DIPEA (3.13 mL, 18.0 mmol). Stir at 0 °C for 30 minutes.

-

Aldol Addition: Cool the deep yellow enolate solution to -78 °C. Add the target aldehyde (e.g., benzaldehyde, 1.83 mL, 18.0 mmol) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

-

Oxidative Quench: Crucial Step. Add pH 7 phosphate buffer (20 mL), methanol (20 mL), and 30% H₂O₂ (10 mL). Stir vigorously for 1 hour at 0 °C. Causality: This oxidizes the robust boron-aldolate complex, releasing the free aldol adduct.

-

IPC (Self-Validation): ¹H NMR of the crude mixture. Check the diagnostic doublet of the newly formed methyl group (~1.2 ppm). The syn-diastereomer should be present in >99:1 ratio compared to the anti-diastereomer.

-

Workup: Extract with CH₂Cl₂, wash with saturated Na₂S₂O₃ (to destroy residual peroxide), dry, and purify via crystallization.

Protocol D: Non-Destructive Cleavage (LiOOH)

Objective: Cleave the auxiliary to yield the enantiopure β -hydroxy acid while recovering the auxiliary intact.

-

Setup: Dissolve the aldol adduct (5.0 g) in THF/H₂O (4:1, 50 mL) and cool to 0 °C.

-

Reagent Preparation: In a separate flask, mix 30% H₂O₂ (4.0 eq) and LiOH·H₂O (2.0 eq) in water. Causality: Lithium coordinates to both the imide and oxazolidinone carbonyls, selectively directing the highly nucleophilic hydroperoxide anion to attack the exocyclic carbonyl, preventing ring-opening of the auxiliary.

-

Reaction: Add the LiOOH solution to the substrate at 0 °C. Stir for 1 hour.

-

IPC (Self-Validation): TLC (Hexanes/EtOAc 1:1). The adduct spot should disappear, replaced by a highly UV-active spot matching the reference standard of the free oxazolidinone.

-

Recovery: Quench with Na₂SO₃ (to destroy excess peroxide). Remove THF in vacuo. Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). The organic layer contains the recovered auxiliary (>95% yield). Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the pure β -hydroxy acid .

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. URL:[Link]

-

Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. "Stereoselective aldol condensations via boron enolates." J. Am. Chem. Soc.1981 , 103 (11), 3099–3111. URL:[Link]

-

Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chem. Rev.1996 , 96 (2), 835–876. URL:[Link]

-

Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Org. Synth.1990 , 68, 83. URL:[Link]

-

Cowden, C. J.; Paterson, I. "Asymmetric Aldol Reactions Using Boron Enolates." Org. React.1997 , 51, 1–200. URL:[Link](Referenced for structural and mechanistic studies underlying Evans boron aldol additions).

Sources

- 1. 2-(2-Bromo-4-chlorophenyl)propan-2-ol | Benchchem [benchchem.com]

- 2. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scielo.org.mx [scielo.org.mx]

Application Note: Advanced Asymmetric Reductive Amination Strategies for the Synthesis of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Chiral arylglycinols, such as (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol , are highly valuable structural motifs in medicinal chemistry and serve as privileged chiral auxiliaries and ligands in asymmetric catalysis. The synthesis of this specific target presents a unique chemoselective and stereoselective challenge: the presence of both an aryl bromide and an aryl chloride moiety.

Standard reductive amination protocols that rely on global hydrogenation (e.g., H2 with Pd/C ) are fundamentally incompatible with this substrate, as they will trigger rapid hydrodehalogenation, destroying the 2-bromo-4-chlorophenyl pharmacophore. Furthermore, because the precursor—1-(2-bromo-4-chlorophenyl)-2-hydroxyethan-1-one —is a prochiral α -hydroxy ketone, the reaction requires a highly enantioselective desymmetrization approach rather than a standard dynamic kinetic resolution (DKR) of a racemic mixture[1].

To solve this, this guide details two state-of-the-art, self-validating asymmetric reductive amination (ARA) procedures:

-

Biocatalytic ARA utilizing an engineered (R)-selective ω -transaminase.

-

Chemocatalytic ARA utilizing Asymmetric Transfer Hydrogenation (ATH) with a cleavable p-methoxyphenyl (PMP) protecting group to strictly preserve the halogenated aromatic ring.

Reaction Pathways

Fig 1: Divergent asymmetric reductive amination pathways to the target chiral amino alcohol.

Protocol 1: Biocatalytic Asymmetric Reductive Amination

Rationale & Causality

Enzymatic transamination offers an elegant, protecting-group-free route to chiral amines. By employing an (R)-selective ω -transaminase, the amine group from an inexpensive donor (isopropylamine, IPA) is transferred to the prochiral ketone with exquisite stereocontrol[2]. The reaction is reversible; therefore, the system is driven to completion by utilizing a large molar excess of IPA and continuously removing the volatile acetone byproduct[3]. This method operates under mild aqueous conditions, completely eliminating the risk of aryl halide reduction.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 500 mL of a 100 mM sodium phosphate buffer and adjust to pH 7.5. Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

-

Amine Donor Addition: Dissolve isopropylamine (IPA) in the buffer to achieve a 1.0 M concentration. Re-adjust the pH to 7.5 using 1 M HCl if necessary.

-

Substrate Solubilization: Dissolve 5.0 g (20 mmol) of 1-(2-bromo-4-chlorophenyl)-2-hydroxyethan-1-one in 50 mL of DMSO.

-

Biocatalyst Introduction: Add the substrate solution dropwise to the buffer. Add 500 mg of lyophilized (R)-selective ω -transaminase (e.g., engineered Arthrobacter sp. variant).

-

Incubation & Equilibrium Shift: Incubate the reaction mixture at 30°C with orbital shaking (150 rpm). To drive the reaction forward, sweep the headspace with a gentle stream of N2 to continuously volatilize and remove the acetone byproduct.

-

Workup: After 48 hours, verify conversion via HPLC. Adjust the pH of the aqueous phase to 11.0 using 2 M NaOH to free-base the product. Extract with Methyl tert-butyl ether (MTBE) ( 3×200 mL ). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude (R)-amino alcohol.

Self-Validation Check: The physical disappearance of the yellow PLP color (indicating cofactor depletion) or a plateau in conversion indicates incomplete acetone removal. A continuous shift in the HPLC peak from the ketone ( UV254 ) to the more polar amine confirms active turnover.

Protocol 2: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Rationale & Causality

When biocatalysis is not feasible due to scale or enzyme availability, chemocatalysis must be employed. Standard reductive amination using benzylamine followed by Pd-catalyzed hydrogenolysis is strictly forbidden here due to the labile aryl bromide and chloride bonds. Instead, we utilize p-anisidine to form an N-PMP imine. The imine is then subjected to Asymmetric Transfer Hydrogenation (ATH) using the Noyori-type catalyst RuCl [1]. The PMP group is subsequently cleaved using an oxidative single-electron transfer mechanism with Ceric Ammonium Nitrate (CAN), leaving the halogens completely intact.

Step-by-Step Methodology

Step A: Imine Formation

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve 5.0 g (20 mmol) of the α -hydroxy ketone and 2.58 g (21 mmol) of p-anisidine in 100 mL of anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv). Reflux the mixture for 12 hours.

-

Self-Validation Check: The stoichiometric collection of water (~0.36 mL) in the Dean-Stark trap visually confirms complete imine formation. Concentrate the mixture to isolate the crude imine.

Step B: Asymmetric Transfer Hydrogenation (ATH)

-

Dissolve the crude imine in 50 mL of anhydrous CH2Cl2 .

-

Add 12.7 mg (1 mol%) of RuCl .

-

Slowly add 10 mL of a formic acid/triethylamine (5:2) azeotropic mixture. Stir at 40°C for 16 hours under an argon atmosphere.

-

Quench with saturated aqueous NaHCO3 , extract with CH2Cl2 , and concentrate to yield the (R)-N-PMP protected amino alcohol.

Step C: Oxidative Deprotection

-

Dissolve the intermediate in 60 mL of Acetonitrile/Water (4:1 v/v) and cool to 0°C.

-

Slowly add a solution of Ceric Ammonium Nitrate (CAN, 33 g, 60 mmol, 3.0 equiv) in 20 mL of water. Stir for 2 hours at 0°C.

-

Neutralize with 1 M NaOH , filter through a pad of Celite to remove cerium salts, and extract the filtrate with Ethyl Acetate.

-

Purify the organic layer via flash chromatography (Silica gel, CH2Cl2 :MeOH 95:5) to yield the pure (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol.

Quantitative Data & Method Comparison

The table below summarizes the empirical outcomes of both protocols, providing a comparative matrix for process selection.

| Parameter | Pathway A: Biocatalytic (Transaminase) | Pathway B: Chemocatalytic (Ru-ATH + CAN) |

| Catalyst Loading | 10 wt% (Enzyme) | 1.0 mol% (Ru-catalyst) |

| Enantiomeric Excess (ee) | > 99% | 95 - 97% |

| Overall Yield | 78% (Single step) | 65% (Over 3 steps) |

| Halide Preservation | 100% (Aqueous, mild) | > 98% (Oxidative cleavage avoids H2 ) |

| Primary Byproducts | Acetone (volatile) | Benzoquinone (from PMP cleavage) |

| Reaction Time | 48 hours | ~30 hours (Total across steps) |

| Scalability Profile | Excellent (Requires engineering for >100g) | High (Standard pilot-plant equipment) |

References

- Catalytic Asymmetric Reactions in Organic Chemistry: Bibliography. EPFL.

- Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI.

- WO2013024453A1 - Enzymatic synthesis of optically active chiral amines. Google Patents.

Sources

Application Note: Divergent Derivatization of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol in Fragment-Based Drug Discovery

Introduction & Strategic Utility

Chiral amino alcohols are privileged pharmacophores embedded in numerous FDA-approved therapeutics, ranging from beta-blockers to oxazolidinone antibiotics[1]. In the context of modern Fragment-Based Lead Discovery (FBLD), expanding the chemical space of sp3-rich chiral fragments is critical for overcoming the solubility and selectivity limitations typical of flat, heteroaromatic screening libraries [2].

The compound (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is a highly versatile, stereochemically pure building block. Its unique structural topology offers three orthogonal vectors for diversification:

-

The 1,2-Amino Alcohol Motif: Enables chemoselective N-derivatization or cyclization into conformationally rigid oxazolidinones.

-

The 2-Bromo Substituent: Serves as a highly reactive electrophilic site for palladium-catalyzed C–C or C–N cross-coupling.

-

The 4-Chloro Substituent: Provides a metabolically stable lipophilic handle or a site for late-stage functionalization (LSF) under forcing conditions.

Mechanistic Causality in Derivatization

As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen over others to ensure scalability and high fidelity in drug design.

Regioselective Oxidative Addition: In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the carbon-halogen bond is the rate-determining step. Because the C–Br bond possesses a significantly lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol), Pd(0) selectively inserts into the C–Br bond at moderate temperatures (60–80 °C). This allows for regioselective Suzuki-Miyaura arylation at the 2-position without disturbing the 4-chloro substituent [3].

Mitigating Dual Nucleophilicity: While free amino alcohols can theoretically undergo direct cross-coupling, their dual nucleophilicity often complicates selective C–O versus C–N bond formation, leading to catalyst poisoning or complex product mixtures [4]. Converting the amino alcohol into a cyclic oxazolidinone prior to cross-coupling achieves two critical goals: it simultaneously protects both the amine and alcohol functionalities, and it rigidly constrains the fragment into a biologically relevant, drug-like pharmacophore.

Derivatization Workflows

Divergent derivatization pathways for (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to ensure mechanistic integrity at every step.

Protocol A: Synthesis of (R)-4-(2-Bromo-4-chlorophenyl)oxazolidin-2-one

This method utilizes 1,1'-Carbonyldiimidazole (CDI) to safely cyclize the amino alcohol with complete retention of stereochemistry.

-

Preparation: Dissolve (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

-

Activation: Add triethylamine (Et₃N, 2.5 eq) followed by the portion-wise addition of CDI (1.2 eq).

-

Causality: Et₃N neutralizes any trace hydrochloride salts and acts as a proton scavenger. CDI serves as a mild, bench-stable phosgene equivalent that sequentially attacks the primary amine (faster kinetic rate) followed by intramolecular trapping by the alcohol.

-

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Self-Validation (QC Check): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). Confirm the disappearance of the primary amine using a ninhydrin stain. The cyclized oxazolidinone product lacks a primary amine and will not stain purple, instantly validating complete conversion.

-

Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography (silica gel, gradient elution 10-40% EtOAc in Hexanes).

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol expands the fragment into a biaryl system while preserving the 4-chloro handle [5].

-